N-(4-chloro-2-cyanophenyl)benzonitrilium

Description

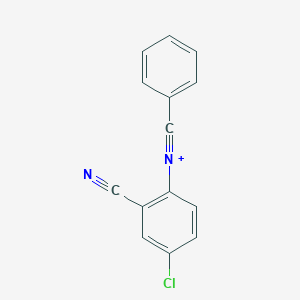

N-(4-Chloro-2-cyanophenyl)benzonitrilium is a cationic aromatic compound derived from benzonitrile through the formal addition of a proton to the nitrile group. Its structure features a benzonitrilium core substituted with a 4-chloro-2-cyanophenyl group, which introduces distinct electronic and steric properties. The chlorine and cyano substituents enhance its electron-withdrawing character, influencing reactivity and binding interactions in biological systems .

Properties

Molecular Formula |

C14H8ClN2+ |

|---|---|

Molecular Weight |

239.68 g/mol |

IUPAC Name |

N-(4-chloro-2-cyanophenyl)benzonitrilium |

InChI |

InChI=1S/C14H8ClN2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H/q+1 |

InChI Key |

WQGDCIZEAQXAPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#[N+]C2=C(C=C(C=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-cyanophenyl)benzonitrilium typically involves the reaction of 4-chlorobenzonitrile with benzonitrile under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-cyanophenyl)benzonitrilium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2-cyanophenyl)benzonitrilium has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-cyanophenyl)benzonitrilium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzonitrilium Derivatives

Benzonitrilium ions are cationic species with a general structure of Ar-C≡N⁺-R. N-(4-Chloro-2-cyanophenyl)benzonitrilium differs from simpler analogs (e.g., unsubstituted benzonitrilium) in the following ways:

- Substituent Effects: The 4-chloro-2-cyanophenyl group introduces steric bulk and polarizability, enhancing hydrophobic interactions in protein binding pockets compared to non-halogenated derivatives .

Table 1: Key Properties of Benzonitrilium Derivatives

*LogP values estimated via computational modeling.

Comparison with Oxadiazole-Based Anticancer Agents

Evidence from studies on oxadiazole derivatives (e.g., 5-(1H-indol-3-yl)-N-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine) reveals structural and functional parallels:

- Binding Mode: Both this compound and oxadiazole derivatives exhibit affinity for the hydrophobic pocket of Bcl-2. However, the nitrilium’s cationic charge may improve electrostatic interactions with negatively charged residues in the binding site .

- Bioactivity: Oxadiazole derivatives show IC50 values in the micromolar range (~15 µM), while the bioactivity of this compound remains unquantified. Its enhanced hydrophobicity (LogP ~2.8) suggests improved membrane permeability compared to oxadiazoles (LogP ~2.5) .

Comparison with Other Nitrilium Ions

- Succinonitrilium: A cyclic nitrilium ion with two nitrile groups. Unlike this compound, succinonitrilium lacks aromaticity and halogen substituents, reducing its stability and biological relevance .

- Dichloro-Substituted Nitrilium Ions: Compounds like dichloro[3-(dichloroamino)prop-2-en-1-ylidene]aminium exhibit higher electrophilicity due to multiple chlorine atoms but suffer from synthetic complexity and toxicity risks .

Research Findings and Implications

- Synthetic Feasibility: The synthesis of this compound involves nitration and chlorination steps, which are more resource-intensive than methods for simpler nitrilium ions .

- Therapeutic Potential: While direct data on its anticancer activity are lacking, structural analogs (e.g., oxadiazoles) demonstrate efficacy against Bcl-2, suggesting a promising pathway for further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.